molecular formula C18H16O4 B5711381 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B5711381
M. Wt: 296.3 g/mol
InChI Key: ROYUOWKZRVTOEX-UHFFFAOYSA-N
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Description

7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. It is characterized by its unique structure, which includes an ethoxy group at the 7th position, a methyl group at the 2nd position, and a phenoxy group at the 3rd position of the chromen-4-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the chromenone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of functionalized chromenones .

Scientific Research Applications

7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other chromenone derivatives may not be as effective .

Properties

IUPAC Name

7-ethoxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-20-14-9-10-15-16(11-14)21-12(2)18(17(15)19)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYUOWKZRVTOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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